N-(3-hydroxypropyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic core with a carboxamide substituent at position 2. Key structural features include:
- A 3-methoxypropyl group at position 1.
- A 9-methyl substituent on the pyrido ring.
- A 3-hydroxypropyl chain on the carboxamide nitrogen.
These moieties influence solubility, hydrogen-bonding capacity, and biological interactions. While direct activity data for this compound are unavailable in the provided evidence, its analogs exhibit diverse pharmacological profiles, including antimycobacterial activity .
Properties
IUPAC Name |
N-(3-hydroxypropyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-6-3-8-23-16(13)21-17-14(19(23)26)12-15(18(25)20-7-4-10-24)22(17)9-5-11-27-2/h3,6,8,12,24H,4-5,7,9-11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFHHLSCKQIJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxypropyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity based on available research findings, including antimicrobial, cytotoxic, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features a unique pyrido-pyrrolo-pyrimidine scaffold, which is known for its diverse biological activities. The presence of hydroxypropyl and methoxypropyl groups enhances its solubility and bioavailability.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives of pyrido[1,2-a]pyrimidine possess activity against various bacterial strains:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| 1 | 0.004–0.03 | 0.008–0.06 | E. coli |
| 2 | 0.015 | Not reported | B. cereus |
| 3 | 0.015 | Not reported | S. aureus |
These findings suggest that the compound may share similar antimicrobial properties due to structural similarities with other active derivatives .
2. Cytotoxicity
Cytotoxicity studies using human normal fetal lung fibroblast MRC-5 cell lines revealed that this compound does not exhibit significant cytotoxic effects at concentrations ranging from to . Specifically, cell viability remained above 91% compared to control cultures, indicating a favorable safety profile .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been evaluated. Dipeptidyl peptidase-4 (DPP4) inhibitors are relevant in diabetes treatment, and similar compounds have shown promise in this area:
- DPP4 Inhibition : Compounds based on the pyrido-pyrimidine scaffold have demonstrated effective inhibition of DPP4, suggesting potential therapeutic applications for managing diabetes mellitus .
Case Studies and Research Findings
A study published in the Beilstein Journal of Organic Chemistry highlights the synthesis and biological evaluation of related compounds showing broad-spectrum biological activity . The synthesis involved a one-pot method that simplifies the preparation of these biologically active molecules.
Furthermore, docking studies indicated that structural modifications could enhance antibacterial activity while maintaining low cytotoxicity levels . This balance is crucial for developing therapeutic agents with minimal side effects.
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Hydrophilicity : The 3-hydroxypropyl group in the target compound enhances hydrophilicity compared to methoxypropyl (e.g., ) or aromatic (e.g., phenylethyl ) substituents. This may improve aqueous solubility but reduce membrane permeability.
- Steric Effects : Bulky substituents like 4-isopropylphenyl or 2-phenylethyl may hinder binding to sterically sensitive targets compared to the smaller hydroxypropyl group.
Key Research Findings
Substituent-Driven Solubility : Hydroxypropyl derivatives are predicted to have higher solubility than methoxypropyl analogs (e.g., vs. target compound), critical for oral bioavailability.
Anti-Infective Potential: Structural similarities to the imidazolylpropyl analog suggest possible antimycobacterial activity, warranting targeted assays.
SAR Trends : Smaller, polar substituents (e.g., hydroxypropyl) favor target engagement in polar binding pockets, while aromatic groups (e.g., phenylethyl ) may enhance CNS penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
